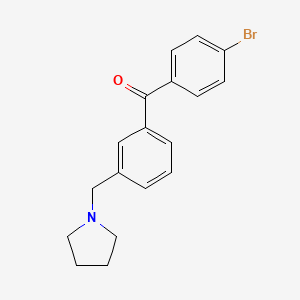

4'-Bromo-3-pyrrolidinomethyl benzophenone

Description

4'-Bromo-3-pyrrolidinomethyl benzophenone is a brominated benzophenone derivative featuring a pyrrolidinomethyl substituent at the 3-position of the benzophenone scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antibacterial and enzyme inhibition applications .

Properties

IUPAC Name |

(4-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMIDXITRZUFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643194 | |

| Record name | (4-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-19-9 | |

| Record name | Methanone, (4-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-pyrrolidinomethyl benzophenone typically involves the reaction of 4’-bromoacetophenone with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4’-Bromoacetophenone+Pyrrolidine→4’-Bromo-3-pyrrolidinomethyl benzophenone

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-3-pyrrolidinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4'-Bromo-3-pyrrolidinomethyl benzophenone exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines indicate promising therapeutic effects.

Biological Research

Studies on the interactions of this compound with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes and receptors, influencing metabolic pathways. Further research is required to elucidate its mechanism of action and identify precise molecular targets.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in synthesizing complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4'-bromo-3-pyrrolidinomethyl benzophenone with its analogs:

*Estimated values based on analogs.

Key Observations :

- Lipophilicity: The pyrrolidinomethyl derivative (XLogP3 ~4.0–4.4) is more lipophilic than the piperazinomethyl analog (XLogP3 3.7), likely due to the smaller, less polar pyrrolidine ring compared to the larger piperazine group .

Antibacterial Activity

- Benzophenone Derivatives: In studies on aryl-4-guanidinomethyl benzoates, benzophenone derivatives (e.g., A8–10) exhibited moderate antibacterial activity (MIC 8–32 µg/mL) against Gram-positive bacteria. However, diphenyl-substituted analogs showed superior potency (MIC 0.5–8 µg/mL), attributed to enhanced hydrophobicity .

- Role of Substituents: The pyrrolidinomethyl group in this compound may offer a balance between hydrophobicity and steric effects, though bulkier groups (e.g., diphenyl) generally improve membrane penetration and target binding .

Enzyme Inhibition

- OpdB Inhibition: Benzophenone derivatives (e.g., A8–10) demonstrated low IC₅₀ values (5–20 µM) against OpdB, a bacterial protease, but lacked correlation with MIC values. This suggests a unique mechanism distinct from direct enzyme inhibition .

- Structural Influence: The pyrrolidine group’s conformational flexibility may facilitate interactions with enzyme active sites, though piperazinomethyl analogs (higher polarity) might exhibit altered binding kinetics .

Biological Activity

4'-Bromo-3-pyrrolidinomethyl benzophenone (C18H18BrNO) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the para position of the benzophenone moiety and a pyrrolidinomethyl group, contributing to its unique reactivity and biological properties. Its molecular weight is 344.25 g/mol, and it can be synthesized through methods such as reductive amination and the Mannich reaction .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but initial findings indicate that it may interact with cellular receptors or enzymes critical for tumor growth .

Interaction with Biological Targets

The biological activity of this compound is thought to stem from its ability to bind to specific molecular targets within cells. This includes interactions with proteins involved in cell signaling and metabolic processes, potentially leading to modulation of these pathways.

The exact mechanism of action remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes such as apoptosis and metabolic regulation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4'-Chloro-3-pyrrolidinomethyl benzophenone | Chlorine substituent | Antimicrobial, anticancer |

| 4'-Fluoro-3-pyrrolidinomethyl benzophenone | Fluorine substituent | Antimicrobial properties |

| 4'-Methyl-3-pyrrolidinomethyl benzophenone | Methyl substituent | Potentially less active than brominated derivatives |

The presence of bromine in this compound enhances its reactivity compared to other halogenated derivatives, which may contribute to its unique biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

- Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM.

- Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that the compound binds effectively to key proteins involved in cancer progression, highlighting its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.